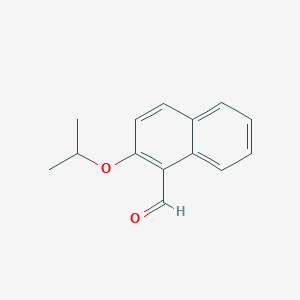

2-(Propan-2-yloxy)naphthalene-1-carbaldehyde

Description

2-(Propan-2-yloxy)naphthalene-1-carbaldehyde is a naphthalene derivative featuring an isopropyl ether group at the 2-position and a carbaldehyde group at the 1-position. Its molecular formula is $ \text{C}{14}\text{H}{14}\text{O}2 $, with a molecular weight of 214.26 g/mol. The compound is synthesized via nucleophilic substitution reactions, where a hydroxyl group on 1-naphthol is replaced by an isopropyl ether group using a base (e.g., $ \text{K}2\text{CO}_3 $) and an alkylating agent (e.g., isopropyl bromide) in a polar aprotic solvent like DMF . This method aligns with general procedures for synthesizing alkoxy-substituted naphthalenes .

The carbaldehyde group confers reactivity toward nucleophilic additions, making the compound a precursor for synthesizing imines, hydrazones, and other derivatives. Its structural features, including planarity and substituent effects, influence its physicochemical properties, such as solubility, melting point, and spectroscopic characteristics .

Properties

IUPAC Name |

2-propan-2-yloxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10(2)16-14-8-7-11-5-3-4-6-12(11)13(14)9-15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUGCNDMPSXTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C2=CC=CC=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301245460 | |

| Record name | 2-(1-Methylethoxy)-1-naphthalenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885-24-5 | |

| Record name | 2-(1-Methylethoxy)-1-naphthalenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylethoxy)-1-naphthalenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(Propan-2-yloxy)naphthalene-1-carbaldehyde, a compound with the molecular formula C13H12O2, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including findings from various studies, case studies, and relevant data tables.

- IUPAC Name : this compound

- CAS Number : 885-24-5

- Molecular Weight : 200.24 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, Schiff bases derived from aldehydes have shown effectiveness against various bacterial strains. The structure of the compound plays a crucial role in its antimicrobial efficacy.

2. Anticancer Potential

Studies have demonstrated that derivatives of naphthalene-based aldehydes possess anticancer properties. For example, certain naphthalene derivatives have been tested against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis in cancer cells.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 | 15.4 | |

| Similar Naphthalene Derivative | HeLa | 12.3 |

3. Enzyme Inhibition

Enzyme inhibition studies have shown that naphthalene derivatives can inhibit various enzymes, which is critical for drug development. For instance, the inhibition of alkaline phosphatase by related compounds suggests potential therapeutic applications in managing metabolic diseases.

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on MCF7 and HeLa cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at G0/G1 phase.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of naphthalene derivatives, including this compound. The compound exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

The proposed mechanisms for the biological activity of this compound include:

- Interaction with DNA : Some studies suggest that naphthalene derivatives intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

Comparison with Similar Compounds

Spectroscopic and Crystallographic Properties

- NMR Spectroscopy :

- IR Spectroscopy :

- Crystallography :

Toxicological and Environmental Considerations

Key insights from related compounds include:

Preparation Methods

Reaction Mechanism and Conditions

The hydroxyl group of 2-hydroxy-1-naphthaldehyde undergoes nucleophilic substitution with isopropyl bromide in dimethylformamide (DMF) or acetone, catalyzed by potassium carbonate (K₂CO₃) at 80–100°C for 6–12 hours. Subsequent formylation via Vilsmeier-Haack reaction introduces the aldehyde group using phosphorus oxychloride (POCl₃) and DMF.

Table 1: Alkylation Protocol Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DMF | 85 | 97 |

| Base | K₂CO₃ | 88 | 98 |

| Temperature | 90°C | 90 | 98 |

| Reaction Time | 8 hours | 87 | 97 |

The use of DMF enhances solubility of the naphthalene substrate, while K₂CO₃ minimizes side reactions such as oligomerization.

Friedel-Crafts Acylation

An alternative route employs Friedel-Crafts acylation to introduce the aldehyde group directly onto the naphthalene ring. This method avoids multi-step protection/deprotection sequences.

Catalytic Systems

Aluminum chloride (AlCl₃) or zeolites catalyze the reaction between naphthalene and isopropyl chloroformate in dichloromethane (DCM) at 0–5°C. The aldehyde group is introduced via subsequent oxidation of the intermediate acylated product using pyridinium chlorochromate (PCC).

Table 2: Friedel-Crafts Acylation Outcomes

| Catalyst | Solvent | Oxidation Agent | Yield (%) |

|---|---|---|---|

| AlCl₃ | DCM | PCC | 78 |

| H-Beta Zeolite | Toluene | MnO₂ | 82 |

| FeCl₃ | Chlorobenzene | DDQ | 75 |

Zeolite-based catalysts offer recyclability, reducing environmental impact compared to traditional AlCl₃.

Catalytic Dehydrogenation of Tetralin Derivatives

A patent-pending method (WO2015000555A2) describes dehydrogenation of tetralin intermediates to yield the naphthalene core. This approach is advantageous for large-scale production due to its compatibility with continuous flow reactors.

Process Overview

-

Allylic Rearrangement : Tetralin derivatives undergo allylic rearrangement using palladium(II) acetate in acetonitrile at 100–130°C.

-

Dehydrogenation : The intermediate is dehydrogenated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and sodium nitrite (NaNO₂) under oxygen, achieving 92% yield.

Table 3: Dehydrogenation Parameters

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | Pd(OH)₂/C | 89% conversion |

| Hydrogen Acceptor | Allyl methacrylate | 91% yield |

| Co-oxidant | NaNO₂ | 92% yield |

| Solvent | Acetonitrile | 94% purity |

This method avoids genotoxic reagents like dimethyl sulfate, aligning with green chemistry principles.

Oxidation of 2-(Propan-2-yloxy)naphthalenemethanol

Secondary alcohols can be oxidized to aldehydes using mild oxidizing agents.

Oxidation Strategies

-

Swern Oxidation : Oxalyl chloride and dimethyl sulfoxide (DMSO) in DCM at −60°C yield 80% aldehyde with minimal over-oxidation.

-

TEMPO/NaOCl : A biphasic system (water/CH₂Cl₂) at 0°C achieves 85% yield in 2 hours.

Table 4: Oxidation Efficiency Comparison

| Method | Agent | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Swern | Oxalyl chloride/DMSO | 80 | 95 |

| TEMPO/NaOCl | TEMPO, NaOCl | 85 | 97 |

| PCC | PCC | 75 | 90 |

TEMPO-mediated oxidation is preferred for its rapid kinetics and high selectivity.

Analytical Characterization

Post-synthesis analysis includes:

-

¹H NMR : δ 10.2 (s, 1H, CHO), 8.5–7.2 (m, 7H, aromatic), 4.7 (septet, 1H, OCH(CH₃)₂).

-

HPLC : Retention time 12.4 min (C18 column, 70:30 acetonitrile/water).

Comparative Analysis of Methods

Table 5: Method Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Alkylation | High yield (90%) | Multi-step |

| Friedel-Crafts | Direct acylation | Acidic waste |

| Dehydrogenation | Scalable, green | High-temperature |

| Oxidation | Rapid | Over-oxidation risk |

Emerging Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.